

Application Notes and Protocols for 15-keto-PGE2 ELISA Kit

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Compound of Interest

Compound Name: 15-KETE

Cat. No.: B15553341

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Introduction

Prostaglandin E2 (PGE2) is a principal lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, immune response, and carcinogenesis. Due to its very short half-life in circulation (approximately 30 seconds), direct measurement of PGE2 can be challenging and may not accurately reflect its systemic production. 15-keto-Prostaglandin E2 (15-keto-PGE2), a major, more stable metabolite of PGE2, is therefore frequently measured as a reliable surrogate biomarker for in vivo PGE2 synthesis.^[1] This Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of 15-keto-PGE2 in a variety of biological samples.

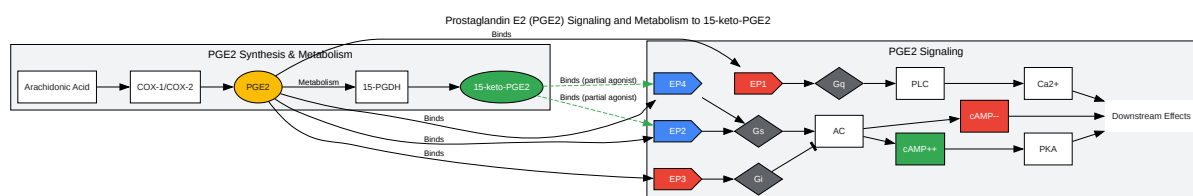
This competitive immunoassay is designed for high-throughput analysis, making it a valuable tool for researchers investigating the role of PGE2 in health and disease. The accurate quantification of 15-keto-PGE2 can provide critical insights in various fields, including oncology, immunology, and pharmacology.

Assay Principle

This kit utilizes a competitive ELISA format for the quantification of 15-keto-PGE2. The microplate wells are pre-coated with a capture antibody. The assay involves the competition between 15-keto-PGE2 in the sample and a fixed amount of enzyme-conjugated 15-keto-PGE2 (tracer) for a limited number of antibody binding sites. After an incubation period, the unbound

components are removed by washing. A substrate solution is then added, which reacts with the enzyme on the tracer to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 15-keto-PGE2 in the sample. The concentration in the samples is determined by interpolating from a standard curve generated with known concentrations of 15-keto-PGE2.[2][3]

Signaling Pathway of Prostaglandin E2 and its Metabolism



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Caption: PGE2 signaling via EP receptors and its metabolic conversion to 15-keto-PGE2.

Validation Data

The performance characteristics of the 15-keto-PGE2 ELISA Kit have been validated to ensure accurate and reproducible results.

Parameter	Specification	Description
Sensitivity (LOD)	< 20 pg/mL	The lowest concentration of 15-keto-PGE2 that can be reliably distinguished from zero.
Assay Range	20 - 5,000 pg/mL	The range of concentrations over which the assay is quantitative.
Specificity	High	See cross-reactivity table below for details.
Intra-Assay Precision	< 10% CV	The precision within a single assay run.
Inter-Assay Precision	< 15% CV	The precision between different assay runs.
Sample Types	Plasma, Serum, Urine, Tissue Culture Supernatants	Validated for use with a variety of biological matrices.

Cross-Reactivity

Compound	Cross-Reactivity (%)
15-keto-PGE2	100
13,14-dihydro-15-keto-PGE2	High (often measured together)
Prostaglandin E2 (PGE2)	< 1.0
Prostaglandin D2 (PGD2)	< 0.1
Prostaglandin F2 α (PGF2 α)	< 0.1
Thromboxane B2	< 0.1
Arachidonic Acid	< 0.1

Experimental Protocol

Materials Provided

- Microplate pre-coated with antibody (96 wells)
- 15-keto-PGE2 Standard
- 15-keto-PGE2-Enzyme Conjugate
- Wash Buffer Concentrate (20X)
- Assay Buffer
- Substrate Solution
- Stop Solution
- Plate Sealer

Materials Required but Not Provided

- Deionized or distilled water
- Pipettes and pipette tips
- Microplate reader capable of measuring absorbance at 450 nm
- Vortex mixer
- Plate shaker
- Tubes for standard dilutions

Reagent Preparation

- Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized water. For example, add 50 mL of 20X concentrate to 950 mL of water to prepare 1 L of 1X Wash Buffer.

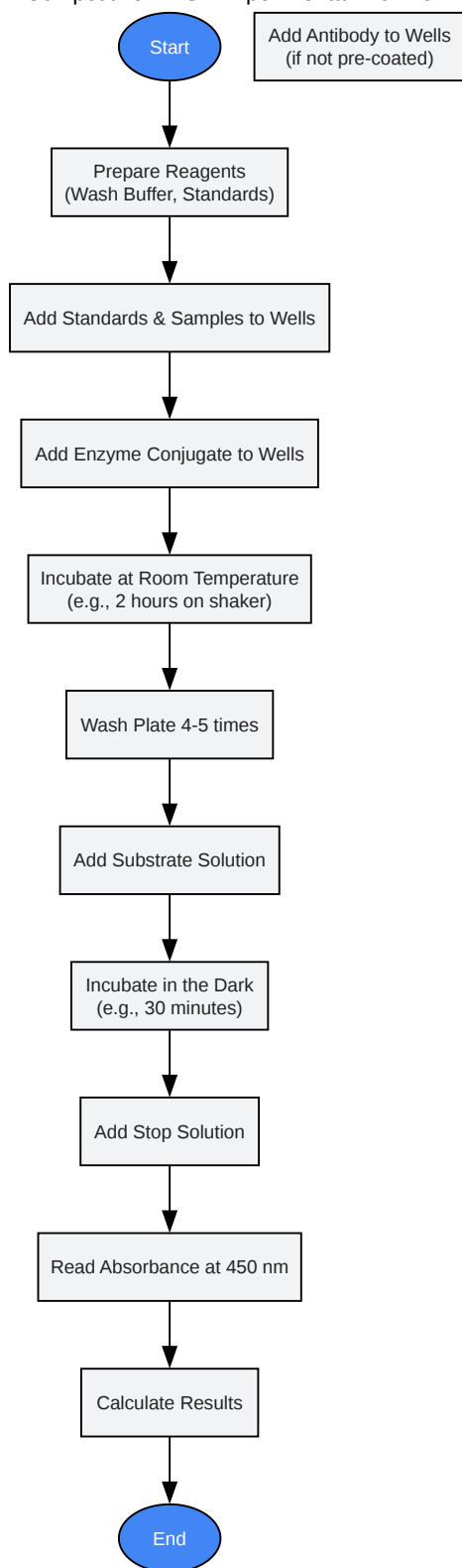
- **15-keto-PGE2 Standard:** Reconstitute the lyophilized standard with the volume of Assay Buffer specified on the vial to create the stock solution. Allow it to dissolve completely and mix gently.
- **Standard Curve Preparation:** Prepare a serial dilution of the standard stock solution in Assay Buffer to create a standard curve. A typical range would be from 5,000 pg/mL down to the lowest standard concentration.

Sample Preparation

- **Plasma:** Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge to separate plasma. Samples should be stored at -80°C if not assayed immediately.[\[2\]](#)
- **Serum:** Collect blood and allow it to clot. Centrifuge to separate the serum. Store at -80°C.
- **Urine:** Collect urine samples and centrifuge to remove particulate matter. Store at -80°C.
- **Tissue Culture Supernatants:** Collect media and centrifuge to remove cells. Samples can often be assayed directly or with dilution in Assay Buffer.[\[4\]](#)
- **Solid Phase Extraction (SPE):** For complex matrices or low concentrations, SPE may be required to purify and concentrate the sample. A C18 reverse-phase column can be used for this purpose.[\[5\]](#)[\[6\]](#)

Assay Procedure

Competitive ELISA Experimental Workflow



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Caption: A generalized workflow for the competitive ELISA protocol.

- Bring all reagents to room temperature before use.
- Add Standards and Samples: Pipette 50 μ L of standards and samples into the appropriate wells of the microplate.[\[2\]](#)
- Add Enzyme Conjugate: Add 50 μ L of the enzyme-conjugated 15-keto-PGE2 (tracer) to each well (except for blank wells).[\[2\]](#)
- Add Antibody: Add 50 μ L of the diluted antibody to each well (except for blank wells).[\[2\]](#)
- Incubation: Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a shaker.[\[2\]](#)
- Washing: Aspirate the contents of the wells and wash the plate 4-5 times with 1X Wash Buffer.[\[2\]](#)
- Substrate Addition: Add 200 μ L of Substrate Solution to each well.[\[2\]](#)
- Development: Incubate the plate for 30 minutes at room temperature in the dark.[\[2\]](#)
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.[\[2\]](#)
- Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[\[2\]](#)

Data Analysis

- Calculate the average absorbance for each set of replicate standards and samples.
- Generate a standard curve by plotting the average absorbance for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic curve fit is recommended.
- Interpolate the concentration of 15-keto-PGE2 in the samples from the standard curve.
- Multiply the interpolated concentration by any dilution factor used for the samples.

Troubleshooting

Problem	Possible Cause	Solution
High background	Insufficient washing	Increase the number of wash steps.
Contaminated reagents	Use fresh reagents and clean pipette tips.	
Low signal	Inactive reagents	Ensure proper storage and handling of kit components.
Incorrect incubation times/temperatures	Follow the protocol precisely.	
Poor standard curve	Improper standard dilution	Prepare fresh standards and ensure accurate pipetting.
Pipetting errors	Use calibrated pipettes and pre-rinse tips.	
High variability	Inconsistent pipetting	Be consistent with pipetting technique.
Incomplete mixing of reagents	Ensure all reagents are thoroughly mixed before use.	

For further assistance, please contact technical support.

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